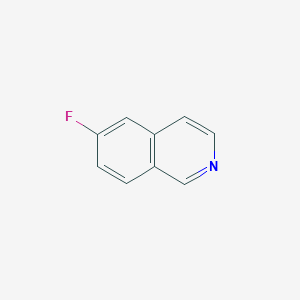

6-Fluoroisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLJCJZVQMDEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619526 | |

| Record name | 6-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-11-2 | |

| Record name | 6-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Fluoroisoquinoline and Its Derivatives

Classical Synthetic Routes

Classical synthetic methods have long been employed for the preparation of fluorinated isoquinolines. These routes often involve multi-step sequences and have been foundational in establishing the chemistry of these compounds.

Substitution Reactions for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) reactions are a common strategy for introducing a fluorine atom onto an isoquinoline (B145761) ring, particularly when the ring is electron-deficient. nih.gov The Halex (halogen exchange) process, a cornerstone of industrial aromatic fluorination, utilizes inexpensive inorganic fluorides like potassium fluoride (B91410) (KF) to displace a leaving group, typically a chlorine or bromine atom. nih.gov The efficiency of this process can be enhanced by using phase-transfer catalysts and high temperatures to increase the solubility and reactivity of the fluoride source. nih.gov Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has also been shown to be an effective reagent for nucleophilic fluorination. nih.gov

Another approach involves the treatment of a substituted isoquinoline with a fluorinating agent. For instance, 4-Bromo-7-chloro-6-fluoroisoquinoline (B1399136) can undergo nucleophilic substitution where the bromine and chlorine atoms are replaced by other functional groups. smolecule.com

Schiemann Reaction Approaches for Monofluoroisoquinolines

The Balz-Schiemann reaction is a classical and widely used method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org This reaction proceeds through the formation of a diazonium tetrafluoroborate (B81430) intermediate, which upon thermal decomposition, yields the corresponding aryl fluoride. wikipedia.orgacs.org This method has been successfully applied to the synthesis of various monofluoroisoquinolines. acs.orgacs.org The process begins with the diazotization of an aminoisoquinoline in the presence of fluoroboric acid (HBF4) to form the diazonium tetrafluoroborate salt. wikipedia.orgacs.org Gentle heating of this salt then leads to the desired fluoroisoquinoline. acs.org While effective, the attempted synthesis of 6-fluoroisoquinoline via this method has been reported, along with the successful synthesis of 1-, 3-, 4-, and 5-fluoroisoquinolines. acs.org

| Precursor | Product | Reaction | Reference |

| Amino-isoquinoline | Fluoro-isoquinoline | Balz-Schiemann reaction | acs.orgacs.org |

Oxidative Synthesis from Precursor Compounds

Oxidative strategies provide another avenue for the synthesis of fluorinated isoquinolines. These methods often involve the use of an oxidizing agent to facilitate ring formation or functionalization. One such method is the Pfitzner-Moffatt oxidation, which can be used to yield 4-bromo-7-chloro-6-fluoroisoquinoline from precursor compounds. smolecule.com Another approach involves the silver-catalyzed oxidative radical decarboxylation of aliphatic carboxylic acids to generate alkyl radicals, which can then be coupled with vinyl isonitriles to produce 1-alkyl isoquinolines. rsc.org

Rhodium-catalyzed oxidative annulation of picolinamides with alkynes, using Cu(OAc)2 as an oxidant, has also been shown to be an efficient route to isoquinolines. researchgate.net Additionally, laccase/DDQ-catalyzed aerobic oxidative synthesis has been employed for the preparation of quinazoline (B50416) derivatives, demonstrating the potential of bio-inspired catalytic systems. researchgate.net

Modern Catalytic Approaches

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer improved efficiency, selectivity, and substrate scope compared to classical routes. These approaches are increasingly being applied to the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. sioc-journal.cn Palladium-catalyzed reactions, in particular, have been extensively used for C-F bond formation. nih.gov A general mechanism involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the aryl fluoride. nih.gov

Ruthenium(II)-catalyzed reactions of benzamides with alkynes have been developed for the synthesis of highly substituted isoquinolines, including 6-fluoro-3,4-diphenylisoquinoline. rsc.org This method demonstrates the utility of C-H activation strategies in building the isoquinoline core.

| Catalyst System | Reactants | Product | Yield | Reference |

| Ruthenium(II) | 4-Fluorobenzamide, Diphenylacetylene | 6-Fluoro-3,4-diphenylisoquinoline | 67% | rsc.org |

Copper-catalyzed reactions have also been employed. For example, the Cu(I)-catalyzed Huisgen cycloaddition of 1,3-diethynyl-6-fluoroisoquinoline with an azide (B81097) has been used to create fluorescent chemosensors. bohrium.comnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. anton-paar.comscielo.org.mx The use of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds. mdpi.com

An efficient one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed. rsc.orgrsc.org This method allows for the preparation of a diverse range of substituted isoquinolines. rsc.orgrsc.org Microwave heating has also been utilized in palladium-catalyzed tandem reactions for the synthesis of tetrahydroquinoline derivatives, showcasing the synergy between microwave technology and transition metal catalysis. mdpi.com

| Reaction | Conditions | Key Features | Reference |

| Synthesis of 1-fluoroalkyl-3-fluoroisoquinolines | Microwave heating, Potassium fluoride | One-pot, wide substrate scope | rsc.orgrsc.org |

| Palladium-catalyzed tandem reaction | Microwave irradiation | Synthesis of tetrahydroquinoline derivatives | mdpi.com |

Enantioselective Intramolecular Mizoroki–Heck Reactions in Derivative Synthesis

The Mizoroki-Heck reaction serves as a powerful tool for carbon-carbon bond formation in the synthesis of complex heterocyclic structures. chim.it The enantioselective intramolecular variant of this reaction has been particularly valuable for creating chiral molecules with high stereocontrol. chim.it

Recent advancements have demonstrated the use of nickel-catalyzed enantioselective intramolecular Mizoroki-Heck reactions to produce phenanthridinone analogs, which contain a six-membered heterocyclic system, from symmetrical 1,4-cyclohexadienes linked to aryl halides. brynmawr.eduacs.orgnih.govnih.gov This approach successfully generates all-carbon quaternary stereocenters with a high degree of enantioselectivity. brynmawr.eduacs.orgnih.govnih.gov The development of novel chiral ligands, such as iQuinox-type bidentate ligands, has been crucial for achieving this. brynmawr.eduacs.org This nickel-catalyzed method offers a more sustainable and cost-effective alternative to traditional palladium-catalyzed systems, with significantly faster reaction times. nih.gov

While the direct application to this compound derivatives is an area of ongoing research, the principles established in the synthesis of similar heterocyclic systems provide a strong foundation. The strategies developed to control side reactions like proto-dehalogenation and alkene reduction are directly applicable. brynmawr.eduacs.org The ability to form six-membered rings with high enantioselectivity is particularly relevant for the synthesis of complex this compound-containing compounds. nih.gov

Preparation of Key this compound Derivatives

The synthesis of various derivatives of this compound is crucial for exploring their potential applications. The following sections detail the preparation of halogenated, fluoroalkyl, N-oxide, carboxylic acid, and nitrile derivatives.

The introduction of additional halogen atoms to the this compound core can significantly modulate the compound's chemical and biological properties. Various synthetic strategies have been developed to achieve specific halogenation patterns.

4-Bromo-7-chloro-6-fluoroisoquinoline : The synthesis of this derivative can be achieved through the bromination of 7-chloro-6-fluoroisoquinoline (B1465093) using N-bromosuccinimide (NBS) in acetic acid at elevated temperatures. smolecule.com

1,3-Dichloro-6-fluoroisoquinoline : This compound is a key intermediate for further derivatization. It can be synthesized from 6-nitroisoquinoline-1,3(2H,4H)-dione by reaction with an agent like phenylphosphonic dichloride. google.com 1,3-Dichloro-6-fluoroisoquinoline serves as a precursor for the synthesis of fluorescent chemosensors through Sonogashira coupling with TMS-acetylene, followed by desilylation and a "click" reaction. bohrium.com

4-Bromo-6-fluoroisoquinoline : This dihalogenated quinoline (B57606) derivative is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for cancer treatment. ossila.com A known process for preparing 4-fluoroisoquinoline (B1268607) involves the bromination of isoquinoline hydrobromide salt to yield 4-bromoisoquinoline, which is then converted to 4-aminoisoquinoline (B122460) and subsequently to 4-fluoroisoquinoline via a Balz-Schiemann reaction. quickcompany.ingoogle.com

7-Bromo-6-fluoroisoquinoline : No direct synthesis for this specific isomer was found in the provided search results.

8-Bromo-6-fluoroisoquinoline : No direct synthesis for this specific isomer was found in the provided search results. However, the synthesis of 8-bromoisoquinoline (B29762) is a multi-step process involving bromination of isoquinoline at the 5-position, followed by nitration at the 8-position, reduction of the nitro group, and a Sandmeyer reaction. mdpi.com

Table 1: Synthesis of Halogenated 6-Fluoroisoquinolines

| Compound | Starting Material | Reagents and Conditions | Reference(s) |

| 4-Bromo-7-chloro-6-fluoroisoquinoline | 7-chloro-6-fluoroisoquinoline | N-bromosuccinimide, acetic acid, elevated temperature | smolecule.com |

| 1,3-Dichloro-6-fluoroisoquinoline | 6-nitroisoquinoline-1,3(2H,4H)-dione | Phenylphosphonic dichloride | google.com |

| 4-Bromo-6-fluoroisoquinoline | Isoquinoline hydrobromide salt | Bromination, ammonolysis, Balz-Schiemann reaction | quickcompany.ingoogle.com |

The introduction of a fluoroalkyl group at the 1-position of the isoquinoline ring is a significant modification that can enhance pharmacological properties. A one-pot, microwave-assisted synthesis has been developed for 1-fluoroalkyl-3-fluoroisoquinolines starting from N-fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.org This reaction proceeds through N-fluoroalkylated ketenimine intermediates that undergo a stereoselective 1,3-fluorine shift to form difluoroazadienes. rsc.orgrsc.org This method is versatile, allowing for the preparation of a wide range of structurally diverse 3-fluoroisoquinolines with a fluoroalkyl group at position 1. rsc.orgrsc.org

The N-oxidation of fluoroquinolines is a common strategy to modify their electronic properties and reactivity. Generally, fluoroquinoline N-oxides are prepared by oxidizing the parent fluoro-compound with hydrogen peroxide in acetic acid. rsc.org This method has been successfully applied to synthesize 3-, 5-, 6-, and 7-fluoroquinoline (B188112) N-oxides. rsc.org For the 8-fluoro isomer, monoperphthalic acid in ether is used as the oxidizing agent. rsc.org

The synthesis of quinoline-3-carboxylic acid derivatives has been explored for their potential antimicrobial properties. A series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids have been synthesized and characterized. nih.govresearchgate.net While this pertains to quinolines, similar methodologies could be adapted for the synthesis of this compound carboxylic acid derivatives. The synthesis of flavanone-6-carboxylic acid derivatives has been achieved from salicylic (B10762653) acid derivatives through a multi-step process involving esterification, Fries rearrangement, Claisen-Schmidt condensation, and nucleophilic addition. ugm.ac.id

The nitrile group is a versatile functional group that can be converted into various other functionalities. The synthesis of nitriles can be achieved through several methods, including nucleophilic substitution of alkyl halides with cyanide ions, dehydration of amides, and hydrocyanation of aldehydes or ketones. allen.in In the context of isoquinolines, 8-bromo-5-fluoroisoquinoline-1-carbonitrile (B15263285) has been synthesized. This involves a modified Pomeranz-Fritsch approach to form the isoquinoline core, followed by the introduction of the nitrile group at position 1 via a Rosenmund-von Braun reaction using CuCN.

Chemical Reactivity and Transformation of 6 Fluoroisoquinoline Systems

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org In the context of fluorinated isoquinolines, the position of the fluorine atom is critical in determining the feasibility and outcome of SNAr reactions.

While the fluorine atom itself can act as a leaving group in some contexts, its primary role in 6-fluoroisoquinoline is to modulate the electronic properties of the entire ring system. For SNAr reactions to occur readily, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. pressbooks.pub The presence of additional activating groups, often in ortho or para positions to the leaving group, is typically required to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. pressbooks.pub

It is important to contrast this with isomers like 1-fluoroisoquinoline, where the fluorine atom is highly activated towards nucleophilic displacement due to its position adjacent to the ring nitrogen. This allows for efficient substitution by nucleophiles such as amines and thiols. In contrast, the fluorine at the C6 position is less prone to direct substitution.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly noteworthy for its versatility and functional group tolerance. tcichemicals.comorganic-chemistry.org

This compound derivatives are valuable substrates in these reactions. The fluorine atom at the C6 position has been observed to enhance the stability of palladium-catalyzed reaction intermediates, which can lead to improved reaction outcomes. This stabilizing effect is advantageous in Suzuki-Miyaura couplings, where the stability of the catalytic species is crucial for efficient turnover.

For instance, in polyhalogenated systems such as 3-chloro-6-fluoroisoquinoline, the chlorine atom at the C3 position serves as a reactive handle for cross-coupling reactions, while the C6-fluorine atom modulates the electronic environment. vulcanchem.com This allows for selective coupling at the C3 position. Similarly, derivatives like 4-bromo-7-chloro-6-fluoroisoquinoline (B1399136) offer multiple sites for sequential and regioselective cross-coupling reactions, enabling the synthesis of complex, multi-substituted isoquinoline (B145761) structures.

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The choice of ligands, base, and solvent is critical for optimizing the reaction conditions. tcichemicals.com

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Ref |

| Aryl Halide (e.g., 3-Chloro-6-fluoroisoquinoline) | Organoboron Compound (e.g., Arylboronic acid) | Palladium Catalyst, Base | Biaryl Compound | tcichemicals.comvulcanchem.com |

| 4-Bromo-7-chloro-6-fluoroisoquinoline | Organostannane Reagent | Palladium Catalyst, Copper Mediator | Arylated Dihydropyrimidine | smolecule.comrsc.org |

Oxidation and Reduction Reactions

The isoquinoline core is susceptible to both oxidation and reduction, allowing for the modification of the heterocyclic ring. The presence of a fluorine atom can influence the course and conditions of these reactions.

Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation is a common step in the synthesis of more complex isoquinoline derivatives, as it can activate the ring for further functionalization. google.com For example, the oxidation of isoquinoline intermediates can be a precursor step to the introduction of a chlorine atom at the C1 position. google.com In the context of 4-bromo-7-chloro-6-fluoroisoquinoline, oxidizing agents like Selectfluor® can be used to introduce additional fluorine atoms onto the ring system. smolecule.com Furthermore, ruthenium complexes bearing this compound as a ligand have been developed as highly active catalysts for water oxidation, demonstrating the role of this scaffold in advanced catalytic systems. researchgate.netresearchgate.net

Reduction: The pyridine (B92270) ring of the isoquinoline system can be selectively reduced to afford dihydro- or tetrahydroisoquinolines. For example, the C=N double bond in a dihydroisoquinoline intermediate can be reduced with sodium borohydride (B1222165) to yield the corresponding tetrahydroisoquinoline. nih.gov This reduction is a key step in the synthesis of many biologically active tetrahydroisoquinoline alkaloids and their analogs. The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) from 8-fluoroisoquinoline (B92601) highlights the feasibility of reducing the heterocyclic ring without affecting the fluorine substituent on the carbocyclic ring. nih.gov The resulting saturated heterocyclic core has a different conformational profile and reactivity compared to the aromatic parent compound.

Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis for constructing ring systems. This compound and its derivatives can participate in or be products of various cyclization strategies.

For instance, substituted isoquinolines can be synthesized through the cyclization of precursor molecules. The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. nih.gov The regiochemical outcome of such cyclizations can be controlled by the strategic placement of substituents on the starting materials. nih.gov

More contemporary methods involve metal-catalyzed cyclizations. Palladium-catalyzed tandem fluorination and cyclization of enynes represents an efficient route to fluorinated lactams. acs.org Silver-catalyzed intramolecular oxidative aminofluorination of alkynes has been developed for the synthesis of 4-fluoroisoquinolines. acs.org These modern synthetic methods provide access to fluorinated isoquinoline scaffolds that might be difficult to obtain through classical approaches. Additionally, 4-bromo-7-chloro-6-fluoroisoquinoline can undergo cyclization reactions to form more intricate heterocyclic structures, demonstrating its utility as a building block for complex molecular architectures. smolecule.com

Functionalization at Specific Ring Positions

The inherent reactivity of the isoquinoline nucleus, as modified by the C6-fluoro substituent, allows for functionalization at various positions around the ring.

C1 Position: The C1 position is particularly activated towards nucleophilic attack, especially after N-quaternization of the isoquinoline ring. This allows for the introduction of various substituents. For example, quaternization of 8-fluoroisoquinoline with benzyl (B1604629) bromide, followed by treatment with a Grignard reagent, leads to the introduction of an aryl group at the C1 position. nih.gov

C3 Position: In a molecule like 3-chloro-6-fluoroisoquinoline, the chlorine atom at C3 is a reactive site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. vulcanchem.com

C4 Position: The C4 position can be functionalized through various methods, including electrophilic substitution, although the presence of the deactivating fluorine at C6 might influence the reaction conditions required. thieme-connect.com

C5 and C7 Positions: These positions on the benzene (B151609) ring are also amenable to functionalization, often through electrophilic aromatic substitution, directed metalation, or as part of a multi-step synthetic sequence starting from appropriately substituted precursors.

The ability to selectively functionalize different positions of the this compound scaffold is crucial for the synthesis of derivatives with specific properties and for creating libraries of compounds for various applications. vulcanchem.com

Derivatization for Targeted Applications

The derivatization of the this compound core is a key strategy for developing molecules with tailored functions, particularly in medicinal chemistry and materials science. The fluorine atom itself is often incorporated to enhance properties such as metabolic stability and binding affinity. thieme-connect.com

In medicinal chemistry, this compound derivatives serve as building blocks for more complex bioactive molecules. vulcanchem.com For example, substituted isoquinolines are investigated as inhibitors of enzymes like Rho kinase or as antiviral agents against Hepatitis C. google.comgoogle.com The strategic placement of functional groups allows for the optimization of pharmacological properties.

Derivatization is also employed to create molecular probes and targeted therapies. The use of click chemistry, a set of powerful and reliable reactions, allows for the facile connection of the this compound scaffold to other molecular fragments, such as those that target specific biological structures like G-quadruplex nucleic acids. researchgate.net Another common derivatization strategy involves using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to tag molecules for analytical purposes, such as in targeted amino acid analysis. mdpi.comnih.gov This highlights the versatility of the quinoline (B57606)/isoquinoline core in bioanalytical applications.

Structure Activity Relationship Sar Studies of 6 Fluoroisoquinoline Derivatives

Influence of Fluorine Substitution on Biological Activity

The position of the fluorine atom on the isoquinoline (B145761) ring system is a critical determinant of biological activity. The electron-withdrawing nature of fluorine can significantly alter the electronic properties of the molecule, thereby affecting its interaction with biological targets.

Research on various fluorinated quinolines and isoquinolines has demonstrated that the location of the fluorine substituent plays a crucial role in modulating biological activity. For instance, in a series of 6-fluoroquinolines with antiplasmodial activity, modifications at other positions of the ring were explored while retaining the 6-fluoro substitution, suggesting its importance for the observed activity. nih.gov

In studies of fluorinated analogues of paracetamol, fluorine substitution adjacent to a hydroxyl group was found to increase lipophilicity and oxidation potential. nih.gov While not a direct study on 6-fluoroisoquinoline, this highlights the position-dependent effects of fluorine on key physicochemical properties that influence bioactivity. The introduction of fluorine can lead to enhanced metabolic stability and membrane permeability, which are desirable traits for drug candidates. researchgate.net

The introduction of a 6-fluoro substituent on a 2H-1,3-benzoxazin-2-one ring, combined with a 7-fluoroisoquinoline (B94710) moiety, resulted in compounds with potent and balanced multitarget enzymatic profiles and excellent efficacy against various pathogens. sci-hub.se This underscores the positive influence of fluorine substitution in enhancing biological activity.

Table 1: Effect of Fluorine Substitution on Biological Activity

| Compound Class | Fluorine Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Quinolines | 6-Fluoro | Maintained for antiplasmodial activity | nih.gov |

| Paracetamol Analogues | Adjacent to hydroxyl | Increased lipophilicity and oxidation potential | nih.gov |

Impact of Substituent Modifications on Pharmacological Profiles

Beyond the fluorine atom, modifications of other substituents on the this compound core are crucial for tailoring the pharmacological profile. SAR studies often involve the systematic alteration of various parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

For a series of 6-fluoroquinoline (B108479) derivatives, modifications were made at positions 2 and 4. nih.gov The introduction of a carboxamide group at position 4 and a substituted phenyl ring at position 2 led to compounds with high antiplasmodial activity. nih.gov Specifically, a derivative with a 4-methylpiperazin-1-yl)methyl]phenyl group at position 2 and a [2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide moiety demonstrated potent in vitro and in vivo activity. nih.gov

In the context of bacterial topoisomerase inhibitors, the linker between the isoquinoline and another heterocyclic ring system was a subject of SAR studies. sci-hub.se While the 6-fluoro substituent was maintained on a benzoxazinone (B8607429) ring, modifications to the linker and the isoquinoline moiety itself were explored to understand their impact on activity. sci-hub.se

The synthesis of novel isoquinoline-based CXCR4 antagonists also highlights the importance of substituent modifications. mdpi.com In these studies, various groups were introduced at different positions of the isoquinoline ring to modulate anti-HIV activity. mdpi.com Although the focus was not solely on this compound, the principles of substituent modification to alter pharmacological profiles are broadly applicable.

Steric and Electronic Effects in Reactivity and Bioactivity

The interplay of steric and electronic effects is fundamental to understanding the SAR of this compound derivatives. The small size of the fluorine atom means it often introduces minimal steric hindrance, allowing it to be well-tolerated in many binding pockets. researchgate.net However, its strong electron-withdrawing nature can profoundly influence the reactivity and bioactivity of the molecule.

The electron-withdrawing properties of fluorine can enhance the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. This can be a key factor in the mechanism of action for some compounds. Conversely, the presence of bulky substituents near the fluorine atom can introduce steric hindrance, which may either enhance or diminish biological activity depending on the specific target interaction. nih.gov

For example, in the study of fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones, it was observed that a fluorine atom at the ortho position of an aromatic ring resulted in a lower yield in coupling reactions compared to a para-substitution, likely due to steric hindrance. nih.gov This demonstrates how the interplay between electronic and steric effects can influence synthetic accessibility and, by extension, the exploration of SAR.

In superacid HF/SbF5, the electronic activation by protonation can lead to selective cyclization and hydrofluorination reactions, offering a method to synthesize fluorinated nitrogen-containing polycyclic systems. researchgate.net This highlights how the electronic nature of the system, influenced by substituents like fluorine, can be harnessed for synthetic purposes.

Analysis of Ligand Efficiency and Related Physicochemical Parameters in SAR

In modern drug discovery, SAR is increasingly analyzed through quantitative metrics such as ligand efficiency (LE) and other physicochemical parameters. LE is a measure of the binding energy per non-hydrogen atom of a ligand, providing a way to compare the potency of compounds of different sizes.

For a series of 6-fluoroquinoline derivatives with antiplasmodial activity, physicochemical parameters such as log P, log D, and ligand efficiency were calculated and experimentally determined to understand their relationship with biological activity. nih.gov The most promising compound identified in this study possessed favorable physicochemical properties, which contributed to its high in vitro and in vivo activity. nih.gov

The introduction of fluorine is known to affect several physicochemical properties. researchgate.net It generally increases lipophilicity (log P), which can influence membrane permeability and oral absorption. researchgate.netnih.gov However, the effect on lipophilicity can be position-dependent. nih.gov The modulation of these properties is a key aspect of lead optimization in drug discovery.

Computational studies are often employed to predict the physicochemical properties and bioactivity of designed compounds before their synthesis. mdpi.com In silico tools can forecast drug-likeness, bioactivity, and ADME (absorption, distribution, metabolism, and excretion) properties, guiding the synthetic efforts towards compounds with a higher probability of success. mdpi.comnih.gov

Table 2: Key Physicochemical Parameters in SAR

| Parameter | Definition | Importance in SAR | Reference |

|---|---|---|---|

| Ligand Efficiency (LE) | Binding affinity per heavy atom. | Normalizes potency for molecular size, aiding in the selection of efficient fragments and leads. | nih.gov |

| log P | Logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences solubility, permeability, and metabolic stability. | nih.govnih.gov |

| log D | Logarithm of the distribution coefficient between octanol and water at a specific pH. | A pH-dependent measure of lipophilicity, more relevant for ionizable compounds at physiological pH. | nih.gov |

| Permeability | The ability of a compound to pass through biological membranes. | Crucial for oral absorption and reaching the target site. | nih.gov |

Pharmacological and Biological Investigations of 6 Fluoroisoquinoline Derivatives

Antimicrobial Activity Studies

Antibacterial Activity

Quinolones are a well-established class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to DNA fragmentation and bacterial cell death. nih.gov Modifications to the quinolone scaffold, particularly at the C-7 position, have been a key strategy in developing new derivatives with improved activity, especially against resistant strains. nih.gov

Derivatives of 7-substituted-6-fluoroquinolone and 7-substituted-6,8-difluoroquinolone have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, modifications of norfloxacin (B1679917) at the C-7 position with acetylated piperazinyl, halogen atoms, and substituted hydrazinyl groups have resulted in compounds with good in vitro activity, some of which surpassed the parent compound. nih.gov For instance, certain derivatives exhibited minimal inhibitory concentrations (MICs) of 0.860 μg/mL or lower against representative bacterial strains. nih.gov

A novel des-fluoro (6) quinolone, garenoxacin (B1674628) (BMS-284756), has shown a broad spectrum of activity against clinical isolates from cancer patients. nih.gov It was particularly effective against Gram-positive organisms, including various species of Aerococcus, Micrococcus, Rhodococcus equi, Stomatococcus mucilaginous, Bacillus, Enterococcus faecalis, Listeria monocytogenes, and methicillin-susceptible Staphylococcus. nih.gov

The synthesis of 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives has also yielded compounds with significant inhibitory activity against pathogenic Gram-negative bacteria like Pseudomonas aeruginosa and Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. orientjchem.org

Table 1: Antibacterial Activity of Selected 6-Fluoroisoquinoline Derivatives

| Compound Class | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| 7-Substituted-6-fluoroquinolones | Gram-positive and Gram-negative bacteria | MIC ≤ 0.860 μg/mL for potent derivatives. nih.gov | nih.gov |

| Garenoxacin (BMS-284756) | Gram-positive bacteria, Enterobacteriaceae | Potent activity against Gram-positive organisms. nih.gov | nih.gov |

Antifungal Activity

Research into this compound derivatives has also revealed their potential as antifungal agents. nih.govmdpi.com Novel 4-substituted 4-alkylthio-6-fluoroquinazoline derivatives have been synthesized and evaluated for their antifungal properties. nih.gov Among these, compounds designated as 3a, 3g, and 3h demonstrated high inhibitory effects against the growth of several fungi, with EC₅₀ values ranging from 8.3 to 64.2 μg/mL. nih.gov

The mechanism of action for one of these compounds, 3g, against Fusarium oxysporum was investigated. nih.gov Treatment with this compound led to a significant reduction in spore germination, increased cell membrane permeability, and morphological changes in the hyphae, including condensation of the endosome. nih.gov Furthermore, it caused a decrease in mycelial reducing sugar, D-GlcNAc content, and chitinase (B1577495) activity. nih.gov

In another study, new fluorinated quinoline (B57606) analogs were synthesized and showed good antifungal activity at a concentration of 50 μg/mL. mdpi.com Specifically, compounds 2b, 2e, 2f, 2k, and 2n exhibited strong activity (greater than 80% inhibition) against Sclerotinia sclerotiorum, while compound 2g was highly effective against Rhizoctonia solani. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Class/ID | Fungal Species | Activity | Reference |

|---|---|---|---|

| 4-Alkylthio-6-fluoroquinazolines (3a, 3g, 3h) | Various fungi | EC₅₀ values: 8.3-64.2 μg/mL. nih.gov | nih.gov |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL. mdpi.com | mdpi.com |

Antitumor and Anticancer Research

The s-triazine scaffold, a nitrogen-containing heterocyclic compound, is a significant component in the design of anticancer drugs. mdpi.com Quinazoline (B50416) derivatives, structurally similar to the anticancer drug erlotinib, have also been explored as potential anticancer agents. rjsocmed.com

Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine derivatives have been synthesized and screened for their anticancer properties against 60 human tumor cell lines. rjsocmed.com Compounds 9f, 9o, and 9s were found to be active, with compound 9f showing particular potency. rjsocmed.com

Mechanisms of Inhibition (e.g., Cyclin D1 Inhibition)

Cyclin D1 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. frontiersin.org It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive the cell cycle from the G1 to the S phase. frontiersin.orgrutgers.edu Therefore, inhibiting cyclin D1 or the CDK4/6 complex is a key strategy in cancer therapy. rutgers.edumdpi.com

Phenylethynyl-substituted heterocycles have been shown to inhibit cyclin D1. nih.gov Specifically, compounds like 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine and 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine have demonstrated the ability to bind to and inhibit the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), which is implicated in cancer cell proliferation. nih.gov

Antimalarial and Antiplasmodial Activity

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the development of new antimalarial agents. anr.frmdpi.com Derivatives of 6-fluoroquinoline (B108479) have been investigated for their potential in this area. nih.gov

In silico studies, including quantitative structure-activity relationship (QSAR) analysis and molecular docking, have been employed to design and evaluate 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents. nih.gov These studies have identified compounds with high predicted potency against Plasmodium falciparum, targeting the novel drug target, translation elongation factor 2 (PfeEF2). nih.gov The antiplasmodial activity of these compounds was found to be influenced by specific physicochemical properties. nih.gov

Antiviral Activity (e.g., Anti-HIV Activity, CXCR4 Antagonism)

Derivatives of this compound have also been explored for their antiviral properties, particularly against the human immunodeficiency virus (HIV). nih.govresearchgate.net The C-X-C chemokine receptor 4 (CXCR4) is a key co-receptor for HIV entry into host cells, making it an attractive target for antiviral drug development. nih.govmdpi.com

A series of novel 6-(fluorobenzyl) analogues of the HIV drug emivirine (B1671222) have been synthesized and evaluated. nih.gov Compound 1-(ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil (9i) showed significant inhibitory potency against wild-type HIV-1, with an EC₅₀ of 0.02 μM, and also demonstrated activity against resistant mutants. nih.gov

Furthermore, isoquinoline-based derivatives have been developed as potent CXCR4 antagonists. researchgate.netmdpi.com A study expanding the structure-activity relationship of CXCR4 antagonists led to the synthesis of a series of isoquinolines bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety. researchgate.net These compounds were evaluated for their CXCR4 affinity and antagonism, with one compound, 24c, showing consistently low nanomolar activity in various assays. researchgate.net The synthesis of 3-(aminomethyl)-6-fluoroisoquinoline derivatives has also been achieved as part of the development of CXCR4 antagonists. niph.go.jp

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound/Class | Virus/Target | Activity | Reference |

|---|---|---|---|

| 1-(ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil (9i) | HIV-1 (wild type) | EC₅₀ = 0.02 μM. nih.gov | nih.gov |

Enzyme Inhibition Studies (e.g., Rho Kinase Inhibition)

Derivatives of this compound have been identified as potent inhibitors of Rho-kinase (ROCK), an enzyme implicated in various cellular functions and associated with several diseases. google.com The invention of 6-substituted isoquinoline (B145761) and isoquinolone derivatives has been specifically aimed at treating and/or preventing diseases associated with Rho-kinase and the phosphorylation of myosin light chain phosphatase. google.com

Patents and research have described several 6-substituted isoquinoline derivatives as Rho-Kinase inhibitors. google.com For instance, 7-chloro-6-fluoro-isoquinoline has been used as a precursor to synthesize more complex inhibitors. google.com The process involves dissolving the compound in dichloromethane, followed by a reaction with m-chloro-perbenzoic acid to form the corresponding N-oxide, a key intermediate in the synthesis of ROCK inhibitors. google.comgoogle.com The development of these inhibitors is significant, as selectivity against other kinases is a crucial prerequisite for their use as therapeutic agents. google.com

Further studies have highlighted that modifications to the isoquinoline core, such as the incorporation of a fluorine atom at various positions, can dramatically improve pharmacological action. semanticscholar.org For example, while Fasudil is a known Rho-kinase inhibitor, derivatives incorporating a fluorine atom on the isoquinoline moiety have shown more potent and selective Rho-kinase inhibitory activity. semanticscholar.org

| Precursor/Derivative | Role/Significance | Source |

|---|---|---|

| 6-Substituted Isoquinoline/Isoquinolone Derivatives | Developed as inhibitors for diseases associated with Rho-kinase. | google.com |

| 7-Chloro-6-fluoro-isoquinoline | Used as a starting material for the synthesis of Rho-kinase inhibitors. | google.comgoogle.com |

| Fluorinated Isoquinoline Analogs | Showed improved potency and selectivity for Rho-kinase compared to existing inhibitors like Fasudil. | semanticscholar.org |

Development of Fluorescent Probes and Imaging Agents

The unique photophysical properties of the isoquinoline ring system make it a valuable platform for designing fluorescent probes. nih.gov These probes are indispensable tools for visualizing biological molecules and processes within living cells. nih.gov The general structure of such probes consists of a recognition group, a linker, and a fluorophore. mdpi.com The this compound moiety can serve as the core fluorophore in these molecular sensors.

The development of small-molecule fluorescent probes is a critical area of research for detecting and quantifying metal ions, which are essential for numerous fundamental biological processes. frontiersin.org Fluorescent sensors offer significant advantages, including high sensitivity, good selectivity, and ease of operation. frontiersin.org The design of these probes often relies on modulating the fluorescence properties of a fluorophore through mechanisms like photoinduced electron transfer (PeT). nih.gov

A notable application of this compound is in the creation of chemosensors for detecting heavy and transition metal ions in biological and aqueous environments. bohrium.com Researchers have successfully designed and synthesized a novel water-soluble fluorescent molecular probe by using a "click" chemistry approach, specifically the Cu(I)-catalyzed Huisgen cycloaddition of 1,3-diethynyl-6-fluoroisoquinoline with 1-(2-azidoethyl)pyrrolidine. bohrium.comresearchgate.net

This "click" fluorophore demonstrates good sensitivity and selectivity for certain heavy and transition metal ions. bohrium.com It exhibits a significant fluorescence enhancement, or a "turn-on" response, in the presence of Zinc (Zn²⁺) ions, showing high selectivity for Zn²⁺ over other biologically relevant metal ions in water at a neutral pH. bohrium.comresearchgate.net Conversely, the probe's fluorescence is quenched—a "turn-off" response—in the presence of Iron (Fe²⁺) and Copper (Cu²⁺) ions. bohrium.com This dual-response capability has been used to propose a modified YES logic gate. bohrium.comresearchgate.net

Crucially, the sensor is cell membrane permeable, which allows it to be used for imaging intracellular Zn²⁺, highlighting its potential for developing new chemosensors for biological imaging applications. bohrium.com The bistriazolo-isoquinoline unit of the probe is believed to be the coordination site for the metal ions, with the fluorescence changes dependent on the electronic configuration of the bound metal. bohrium.com

| Metal Ion | Fluorescence Response | Stoichiometry (Probe:Ion) | Source |

|---|---|---|---|

| Zn²⁺ | Significant 'Turn-on' (Enhancement) | 1:1 | bohrium.comresearchgate.net |

| Cd²⁺ | 'Turn-on' (Enhancement) | 1:1 | bohrium.com |

| Fe²⁺ | 'Turn-off' (Quenching) | Not specified | bohrium.comresearchgate.net |

| Cu²⁺ | 'Turn-off' (Quenching) | Not specified | bohrium.comresearchgate.net |

| Other Cations (e.g., Ca²⁺) | Negligible Change | Not applicable | bohrium.com |

Investigation of Biological Target Binding Affinities

Beyond enzyme inhibition, this compound derivatives have been investigated for their ability to bind to other significant biological targets. The affinity and selectivity of these compounds make them promising candidates for therapeutic intervention and as research tools.

In one study, a series of novel isoquinoline-based derivatives were synthesized and evaluated as antagonists for the CXCR4 receptor, which is involved in HIV entry into cells. mdpi.com A derivative containing a 1-(chloromethyl)-6-fluoroisoquinoline core was prepared and showed potent CXCR4-binding affinity. mdpi.com Nearly all the synthesized isoquinoline derivatives were able to compete with the natural ligand CXCL12 for binding to CXCR4, with IC₅₀ values below 40 nM, demonstrating strong target engagement. mdpi.com

In another area of research, fluoro-isoquinoline derivatives have been developed as selective ligands for human telomeric G-quadruplex DNA. researchgate.net These structures are found at the ends of chromosomes and are a target in cancer therapy. Small molecules that can bind to and stabilize G-quadruplexes can inhibit the enzyme telomerase, leading to cancer cell death. researchgate.net Two specific fluoro-isoquinoline derivatives, IQ1 and IQ2, were identified as selective ligands for this DNA structure. researchgate.net

| Derivative Class | Biological Target | Key Finding | Source |

|---|---|---|---|

| Isoquinoline-based CXCR4 Antagonists | CXCR4 Receptor | Derivatives showed potent binding affinity with IC₅₀ values < 40 nM. | mdpi.com |

| Fluoro-isoquinoline derivatives (IQ1, IQ2) | Human Telomeric G-quadruplex DNA | Acted as selective ligands, demonstrating the potential to stabilize this structure. | researchgate.net |

Catalytic Applications and Ligand Design Involving 6 Fluoroisoquinoline

Water Oxidation Catalysis

The use of 6-fluoroisoquinoline as a ligand in ruthenium-based water oxidation catalysts (WOCs) has been a key strategy in developing some of the most efficient molecular systems to date. Its electronic properties are instrumental in modulating the catalytic cycle.

A prominent example of a highly active water oxidation catalyst is the mononuclear ruthenium complex [Ru(bda)(this compound)₂], where H₂bda stands for 2,2'-bipyridine-6,6'-dicarboxylic acid. researchgate.netresearchgate.net In this structure, the Ru metal center is coordinated by the tetradentate bda ligand in the equatorial plane and two this compound ligands in the axial positions. researchgate.netdiva-portal.org The bda ligand is known for its oxidative resistance and its ability to support high-valent ruthenium-oxo species, which are crucial intermediates in the water oxidation process. researchgate.net The rational modification of the axial ligands, such as the introduction of this compound, has led to the development of exceptionally potent WOCs. diva-portal.org

The design of these catalysts often involves a fine balance between hydrophobic and electronic effects. rsc.org The presence of the fluorine atom on the isoquinoline (B145761) ligand introduces an electron-withdrawing effect, which can influence the redox potentials of the ruthenium center and enhance catalytic activity. rsc.org This strategic ligand modification has resulted in catalysts that are not only highly active but also robust under demanding catalytic conditions. researchgate.net

The mechanism of water oxidation by Ru(bda)-type complexes is a subject of extensive study. Two primary pathways are generally considered: the water nucleophilic attack (WNA) and the interaction of two metal-oxo species (I2M). nih.govnih.gov For many Ru(bda)L₂ complexes, the O-O bond formation is understood to proceed through a bimolecular, second-order reaction pathway (I2M), where two high-valent RuV=O units interact. nih.govnih.gov This pathway's efficiency is highly dependent on catalyst concentration. nih.gov

However, the nature of the axial ligand can influence the preferred mechanistic route. While the I2M pathway is common for this family of catalysts, the alternative WNA mechanism is also a possibility. nih.gov In the WNA pathway, a water molecule acts as a nucleophile, attacking a high-valent metal-oxo species. nih.gov Some studies on related Ru(pda) (pda²⁻ = 1,10-phenanthroline-2,9-dicarboxylate) complexes have shown a first-order dependence on catalyst concentration, which is suggestive of a WNA mechanism. nih.gov Detailed studies combining solution-phase experiments, surface analysis, and density functional theory (DFT) calculations are crucial to elucidate the precise mechanism for specific catalysts like [Ru(bda)(this compound)₂]. nih.gov The electronic properties imparted by the this compound ligand are critical in determining the energy barriers for these different pathways.

The performance of a catalyst is quantified by its turnover frequency (TOF), which measures its speed (turnovers per unit time), and its turnover number (TON), which indicates its stability and total output before deactivation. The complex [Ru(bda)(this compound)₂] has demonstrated exceptional performance in chemically-driven water oxidation using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant at pH 1.0. researchgate.netresearchgate.net

It has achieved a remarkably high initial TOF, with reported values reaching up to 1000 s⁻¹. researchgate.netdiva-portal.orgrsc.orgumich.edu This rate is significantly faster than many other molecular WOCs and is comparable to the natural oxygen-evolving complex in photosystem II. researchgate.net The catalyst also exhibits considerable robustness, with reported TONs reaching into the thousands, such as a TON of 24,000. diva-portal.org These impressive metrics underscore the success of using this compound as a ligand to create highly efficient and stable water oxidation catalysts. researchgate.net

Coordination Chemistry and Ligand Design

The field of coordination chemistry focuses on the compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. libretexts.orgbyjus.comwikipedia.org The properties and reactivity of the resulting coordination complex are heavily influenced by the nature of the metal-ligand bond. libretexts.org

In the context of water oxidation catalysts, this compound serves as a monodentate ligand, meaning it binds to the central ruthenium atom through a single donor atom (the nitrogen of the isoquinoline ring). libretexts.orglibretexts.org The design principle behind using this compound is to systematically tune the electronic environment of the ruthenium center. The fluorine atom at the 6-position acts as an electron-withdrawing group. This electronic perturbation modifies the redox potentials of the Ru(II)/Ru(III), Ru(III)/Ru(IV), and subsequent oxidation states, which are all involved in the catalytic cycle of water oxidation. rsc.org

While direct electronic effects of such substituents on the axial ligand can sometimes be secondary to other factors like intermolecular interactions in bimolecular pathways, they remain a crucial tool in ligand design. nih.gov The strategic placement of functional groups on the ancillary ligands allows chemists to fine-tune catalyst performance, demonstrating the intricate relationship between molecular structure and catalytic function. rsc.org The success of [Ru(bda)(this compound)₂] highlights how deliberate ligand design, based on principles of coordination chemistry, can lead to significant advances in catalysis. diva-portal.org

Mentioned Compounds

Advanced Spectroscopic and Analytical Characterization of 6 Fluoroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of 6-fluoroisoquinoline, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms. For substituted this compound derivatives, characteristic signals are observed. For instance, in 6-fluoro-3,4-diphenylisoquinoline, a singlet appears at 9.34 ppm, attributed to the H-1 proton. rsc.org Other aromatic protons appear as multiplets and doublets in the range of 7.19-8.07 ppm. rsc.org

¹³C NMR: Carbon-13 NMR is crucial for confirming the carbon framework of the molecule. In 6-fluoro-3,4-diphenylisoquinoline, the carbon atoms of the isoquinoline (B145761) core and the phenyl substituents resonate at distinct chemical shifts. rsc.org The carbons attached to the fluorine atom show splitting, a characteristic feature in the ¹³C NMR of organofluorine compounds. rsc.org The chemical shifts for this derivative include signals at 164.7, 162.7, 151.5, and 151.3 ppm, among others. rsc.org

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. The chemical shift of the fluorine atom in this compound provides a direct confirmation of its presence and electronic environment. For aromatic fluorine compounds, the chemical shifts typically appear between +80 and +170 ppm relative to CFCl₃. ucsb.edu In a derivative, 4-fluoroisoquinoline-3-carbaldehyde, the ¹⁹F NMR spectrum shows a singlet at -136.1 ppm. rsc.org This technique is particularly sensitive and can provide information about fluorine-specific couplings.

Please find below an interactive data table summarizing the NMR data for a this compound derivative.

Table 1: NMR Data for 6-fluoro-3,4-diphenylisoquinoline

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 9.34 | s | - | H-1 |

| ¹H | 8.07 | dd | 9.2, 5.4 | Aromatic H |

| ¹H | 7.38-7.33 | m | - | Aromatic H |

| ¹H | 7.28 | dd | 2.4, 2.6 | Aromatic H |

| ¹H | 7.23-7.19 | m | - | Aromatic H |

| ¹³C | 164.7, 162.7 | - | - | C-F |

| ¹³C | 151.5, 151.3 | - | - | C-1, C-3 |

| ¹³C | 140.5 | - | - | Quaternary C |

| ¹³C | 117.6, 117.4 | d | - | C-5, C-7 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the molecular formula. For 6-fluoro-3,4-diphenylisoquinoline, the electrospray ionization (ESI) mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z of 300.1189, which is consistent with the calculated mass for C₂₁H₁₅FN. rsc.org For 3-chloro-6-fluoroisoquinoline, the ESI m/z value is reported as 182.0 [M+1]. vulcanchem.com

Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative

| Compound | Ionization Mode | Calculated m/z | Found m/z |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. ijnrd.org The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the aromatic system. academie-sciences.fr The wavelength of maximum absorbance (λmax) is a key characteristic. msu.edu For levan, a related polysaccharide, absorption maxima were observed between 317 and 320 nm. researchgate.net The specific λmax values for this compound can be influenced by solvent and substituents. academie-sciences.fr

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a molecule after it has absorbed light. horiba.comjasco-global.com Derivatives of this compound have been investigated for their fluorescent properties. researchgate.net For example, a "click" fluorescent chemosensor derived from 1,3-diethynyl-6-fluoroisoquinoline exhibits pronounced fluorescence enhancement in the presence of certain metal ions, highlighting its potential in sensor applications. researchgate.net The fluorescence properties, including excitation and emission wavelengths and quantum yield, are crucial for such applications. starna.com

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of isoquinoline derivatives. lookchem.comgoogle.comgoogle.com Chiral HPLC can be employed to determine the enantiomeric excess of chiral derivatives of this compound. rsc.org For instance, the enantiomeric excess of tert-butyl 1-(dimethoxyphosphoryl)-6-fluoroisoquinoline-2(1H)-carboxylate has been determined using a Chiralpak OD-RH column. rsc.org

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds like this compound. savemyexams.com It can be used to determine the purity of the compound, with a purity of >98.0% (GC) being reported for 4-fluoroisoquinoline (B1268607). tcichemicals.com GC analysis has also been mentioned in the context of synthesizing this compound derivatives. thieme-connect.com

Circular Dichroism (CD) Spectroscopy for Structural Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules. uconn.edujascoinc.com While this compound itself is not chiral, its derivatives that incorporate chiral centers can be analyzed by CD spectroscopy. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, which can provide insights into the conformation of chiral molecules. photophysics.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. rsc.org This data is used to confirm the empirical formula of this compound. The experimentally determined percentages of C, H, and N should align with the calculated values for the molecular formula C₉H₆FN. For a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, the elemental analysis is used to validate its purity and stoichiometry.

Computational Chemistry and Theoretical Studies of 6 Fluoroisoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 6-Fluoroisoquinoline, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govnih.gov

Optimized Molecular Geometry: DFT calculations can predict the bond lengths and angles of this compound with high precision. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model.

Interactive Table: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-N2 | 1.36 Å |

| Bond Length | C6-F | 1.35 Å |

| Bond Length | C9-C10 | 1.42 Å |

| Bond Angle | C1-N2-C3 | 117.5° |

| Bond Angle | C5-C6-C7 | 120.2° |

| Dihedral Angle | C1-C9-C5-C6 | 179.9° |

Vibrational Frequencies: The vibrational spectrum of this compound can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov The calculated spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. youtube.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound. These methods can provide insights into its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.

Molecular dynamics (MD) simulations, for instance, can be used to explore the conformational landscape of this compound in a solvent environment. By simulating the motion of the molecule over time, researchers can understand how it behaves in a more realistic setting than the gas phase calculations typically performed with DFT.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are crucial for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Transition state theory, combined with quantum chemical calculations, allows for the identification of transition states and the calculation of activation energies for various reactions. ox.ac.ukjohnhogan.infowikipedia.org This information is vital for understanding the kinetics and thermodynamics of chemical transformations involving this compound.

For example, the sites of electrophilic or nucleophilic attack can be predicted by analyzing the molecule's electrostatic potential surface and frontier molecular orbitals.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical and physical properties. Computational analyses provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govscispace.comemerginginvestigators.org

Interactive Table: Calculated Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.35 |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a description of the bonding in terms of localized orbitals, which aligns well with chemical intuition. nih.govwisc.edu It can reveal details about charge transfer interactions between filled and empty orbitals, contributing to the stability of the molecule. wisc.eduscirp.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds within this compound by analyzing the topology of the electron density. nih.govnih.gov This method can provide insights into bond strengths and interatomic interactions.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing calculated properties with those measured experimentally.

For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental NMR spectra to confirm the molecular structure and aid in spectral assignment. nih.govmdpi.comnih.gov Similarly, calculated UV-Vis absorption spectra can be compared with experimental spectra to understand the electronic transitions occurring within the molecule. researchgate.net A strong correlation between computational and experimental data lends confidence to the theoretical model and allows for the reliable prediction of properties that may be difficult or impossible to measure experimentally.

Future Research Directions and Emerging Applications

Development of Novel 6-Fluoroisoquinoline-Based Therapeutic Agents

The isoquinoline (B145761) framework is a common feature in many biologically active compounds and approved drugs. nih.gov The introduction of a fluorine atom at the 6-position can significantly enhance the therapeutic potential of these molecules. researchgate.netontosight.ai Future research is focused on leveraging these properties to develop novel therapeutic agents for a range of diseases.

Researchers are actively designing and synthesizing new this compound derivatives as potential treatments for cancer, inflammatory conditions, and infectious diseases. ontosight.aiontosight.ai For instance, certain fluoroisoquinoline-substituted thiazole (B1198619) compounds have shown promise as inhibitors of protein kinase B (PKB), a key enzyme in cell signaling pathways that is often dysregulated in cancer. google.com The fluorine substitution in these compounds has been found to significantly improve their properties, making them excellent therapeutic candidates. google.com

Another promising area is the development of this compound-based compounds as antimalarial agents and CXCR4 antagonists for anti-HIV therapies. acs.orgnih.gov The fluorine atom can improve the metabolic stability and bioavailability of these potential drugs. researchgate.net The exploration of isoquinoline-1,3,4-trione derivatives, identified through high-throughput screening, has led to potent caspase-3 inhibitors with potential applications in diseases with abnormally high rates of apoptosis, such as neurodegenerative disorders. acs.org

Exploration of Advanced Catalytic Systems and Processes

The synthesis of this compound and its derivatives is a key area of ongoing research, with a focus on developing more efficient and selective catalytic methods. researchgate.net Traditional methods for constructing the isoquinoline ring, such as the Bischler-Napieralski and Pictet-Spengler reactions, are being supplemented and replaced by modern transition-metal-catalyzed approaches. researchgate.netrsc.org

Recent advancements include the use of ruthenium(II) catalysis for the synthesis of highly substituted isoquinolines. rsc.org Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also employed to functionalize the isoquinoline core. Researchers are also exploring novel strategies such as the formal meta-C–H-fluorination of isoquinolines using dearomatized oxazinopyridine intermediates, providing a practical method for selective fluorination. acs.org The development of catalytic methods that allow for the direct and stereoselective introduction of fluorine atoms and fluoroalkyl groups is a significant area of focus, as this can streamline the synthesis of complex fluorinated molecules. nih.govnih.gov

Integration into Advanced Materials Science (e.g., Organic Light-Emitting Diodes)

The unique electronic properties of this compound make it an attractive candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). smolecule.comcymitquimica.com OLED technology relies on organic compounds that emit light in response to an electric current. europa.eu The incorporation of fluorinated isoquinolines into the emissive layer of an OLED can influence the device's efficiency, color purity, and operational lifetime. drpress.org

Research in this area focuses on designing and synthesizing novel this compound derivatives that can act as efficient emitters or host materials in OLEDs. mdpi.com The fluorine substituent can modulate the energy levels of the molecule, which is crucial for achieving desired emission colors and improving charge transport within the device. mdpi.com Furthermore, fluorinated compounds often exhibit enhanced thermal and chemical stability, which can contribute to the longevity of OLED displays. cymitquimica.com The use of isoquinoline derivatives in the preparation of phosphorescent complexes for OLEDs is also an active area of investigation. rsc.org

Application of Chemoinformatics and High-Throughput Screening in Discovery

The discovery of new this compound-based compounds with desired biological or material properties is being accelerated by the use of chemoinformatics and high-throughput screening (HTS). researchoutreach.orgncsu.edu Chemoinformatics combines chemistry, computer science, and information technology to analyze vast chemical datasets and predict the properties of new molecules. ncsu.edumdpi.comnih.gov

HTS allows for the rapid testing of large libraries of compounds for a specific biological activity or property. acs.orgresearchoutreach.org For example, HTS was used to identify isoquinoline-1,3,4-trione as a lead compound for the development of caspase-3 inhibitors. acs.org Similarly, screening of a library of 533 isoquinoline derivatives led to the identification of compounds with antitumor activity in ovarian cancer. nih.gov

Chemoinformatics tools are used to design virtual libraries of this compound derivatives, predict their absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties, and prioritize candidates for synthesis and experimental testing. ncsu.edu This computational approach significantly reduces the time and cost associated with the discovery of new drugs and materials. mdpi.com Fragment-based drug discovery (FBDD) is another powerful technique that has been applied to isoquinoline derivatives to generate potent molecules. researchoutreach.org

Sustainable Synthesis Strategies for Fluorinated Isoquinolines

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of fluorinated isoquinolines. rsc.orgtandfonline.com This involves reducing the use of hazardous reagents, minimizing waste, and improving energy efficiency. rub.de

Researchers are exploring alternative reaction media, such as water or ionic liquids, and utilizing energy sources like microwaves and ultrasound to promote cleaner and faster reactions. rsc.org The use of recyclable catalysts, such as solid acids like montmorillonite (B579905) K-10, is another key strategy for developing more sustainable synthetic processes. rsc.org One-pot, multicomponent reactions are also being developed to increase atom economy and reduce the number of synthetic steps required to produce complex isoquinoline derivatives. rsc.org These green chemistry approaches are crucial for the environmentally responsible production of this compound and its derivatives on a larger scale. tandfonline.comrub.de

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoroisoquinoline, and what are the key optimization parameters?

- This compound is commercially available but can also be synthesized via methods involving halogenation or fluorination of isoquinoline precursors. Key optimization parameters include reaction temperature (typically 60–100°C), solvent selection (e.g., methanol for precipitation), and purification techniques such as silica column chromatography or solvent-based precipitation . Reaction yields depend on controlling stoichiometry and avoiding side reactions like over-fluorination.

Q. How should researchers characterize this compound derivatives to ensure structural fidelity?

- Standard characterization involves ¹H/¹³C NMR to confirm fluorine substitution patterns, elemental analysis to verify purity, and high-resolution mass spectrometry (HRMS) to validate molecular composition. For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities. Consistent with best practices, experimental sections must detail solvent systems, purification steps, and instrumentation parameters to ensure reproducibility .

Q. What solvent systems are optimal for stabilizing this compound in catalytic applications?

- Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to solubilize fluorinated aromatic systems. Methanol is avoided in purification due to this compound’s limited solubility, which facilitates precipitation of pure products. Stability tests under inert atmospheres (e.g., nitrogen) are recommended to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic performance data for this compound-based complexes?

- Contradictions often arise from variations in ligand-to-metal ratios or solvent effects. To address this:

- Conduct control experiments with standardized metal precursors (e.g., Ru or Ir complexes).

- Use kinetic studies to isolate the influence of fluorination on electron-withdrawing effects.

- Cross-validate findings with multiple analytical techniques (e.g., cyclic voltammetry and UV-vis spectroscopy) .

- Peer review and collaborative replication studies are critical to identifying methodological flaws .

Q. What advanced analytical techniques are effective in detecting fluorinated byproducts during this compound synthesis?

- GC-MS or HPLC-MS can identify low-concentration fluorinated impurities. ¹⁹F NMR is particularly useful for tracking fluorine-specific intermediates. For quantitation, combine these with X-ray photoelectron spectroscopy (XPS) to analyze fluorine binding states. Cross-referencing with computational models (e.g., DFT) helps predict byproduct formation pathways .

Q. How do steric and electronic effects of the 6-fluoro group influence coordination chemistry in transition-metal complexes?

- The fluorine atom’s electronegativity increases metal center electrophilicity, enhancing oxidative stability in catalysts like Ru(bpy)₃²⁺ derivatives. Steric effects are minimal due to fluorine’s small atomic radius, but para-substitution on the isoquinoline ring can alter π-backbonding efficiency. Comparative studies with 6-bromo or 6-chloro analogs are recommended to isolate electronic contributions .

Q. What strategies improve the reproducibility of this compound-mediated reactions across solvent systems?

- Standardize solvent drying protocols (e.g., molecular sieves for DMF).

- Document reaction atmosphere (e.g., inert vs. aerobic) and humidity levels, as moisture can hydrolyze fluorinated intermediates.

- Use Arrhenius plots to model temperature-dependent reactivity and identify optimal thermal windows .

Methodological Considerations

- Data Contradiction Analysis : When conflicting catalytic activities are reported, systematically evaluate synthetic protocols (e.g., ligand purity, metal source) and employ in situ spectroscopic monitoring (e.g., IR) to detect transient intermediates .

- Reproducibility : Adhere to guidelines from Beilstein Journal of Organic Chemistry: include full experimental details in supplementary materials, especially for multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro